molecular formula C9H14O3 B13492470 2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers

2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B13492470
M. Wt: 170.21 g/mol
InChI Key: BTEZBAOBYIDKPE-UHFFFAOYSA-N
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Description

2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid, a mixture of diastereomers, is a compound with a unique structure that includes a cyclopropane ring and an oxolane (tetrahydrofuran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor, such as an alkene, using a reagent like diazomethane or a Simmons-Smith reagent. The reaction conditions typically require a catalyst, such as a transition metal complex, and may be conducted under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include oxidized derivatives (e.g., ketones, carboxylic acids), reduced derivatives (e.g., alcohols), and substituted cyclopropane compounds.

Scientific Research Applications

2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism by which 2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific chemical transformations. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane carboxylic acids and their derivatives, such as:

  • Cyclopropanecarboxylic acid
  • 2,2-dichloro-1-methylcyclopropanecarboxylate
  • Cyclopropylmethanol

Uniqueness

What sets 2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid apart is its combination of a cyclopropane ring with an oxolane ring, which imparts unique chemical properties and reactivity. This structural feature makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c1-9(4-7(9)8(10)11)6-2-3-12-5-6/h6-7H,2-5H2,1H3,(H,10,11)

InChI Key

BTEZBAOBYIDKPE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(=O)O)C2CCOC2

Origin of Product

United States

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